molecular formula C9H10N4O2 B2552595 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide CAS No. 457051-27-3

5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide

Cat. No.: B2552595
CAS No.: 457051-27-3
M. Wt: 206.205
InChI Key: KRYLHKLNUXTQJT-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is a heterocyclic compound that features both pyrazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide typically involves the reaction of 1H-pyrazole-1-carboxaldehyde with 2-furoic hydrazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can introduce various functional groups into the pyrazole or furan rings .

Scientific Research Applications

5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrazole-1-carboxaldehyde
  • 2-furoic hydrazide
  • 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-yl derivatives

Uniqueness

5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-12-9(14)8-3-2-7(15-8)6-13-5-1-4-11-13/h1-5H,6,10H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYLHKLNUXTQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(O2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328084
Record name 5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666561
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

457051-27-3
Record name 5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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